![molecular formula C12H19O5PS B1315791 Fosfonato de dietilo [(4-metilbencensulfonil)metil] CAS No. 60682-95-3](/img/structure/B1315791.png)
Fosfonato de dietilo [(4-metilbencensulfonil)metil]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is an organic compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a benzene ring substituted with a methyl group and a sulfonyl group
Aplicaciones Científicas De Investigación
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals.
Material Science: It is explored for its use in the preparation of advanced materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate typically involves the reaction of diethyl phosphite with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:
Diethyl phosphite+4-methylbenzenesulfonyl chloride→Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate
Industrial Production Methods
On an industrial scale, the production of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Mecanismo De Acción
The mechanism of action of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a nucleophile, participating in various biochemical pathways. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl benzylphosphonate
- Diethyl toluenesulfonylmethyl-phosphonate
- Diethyl phenylphosphonate
Uniqueness
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is unique due to the presence of both a sulfonyl group and a phosphonate group attached to a benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
1-(diethoxyphosphorylmethylsulfonyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O5PS/c1-4-16-18(13,17-5-2)10-19(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOEWHXHLPENT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557919 |
Source


|
| Record name | Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60682-95-3 |
Source


|
| Record name | Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
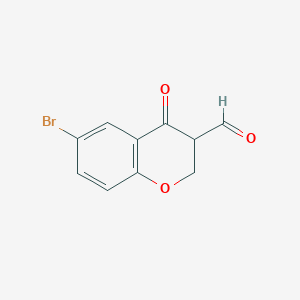
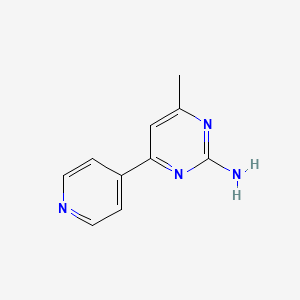
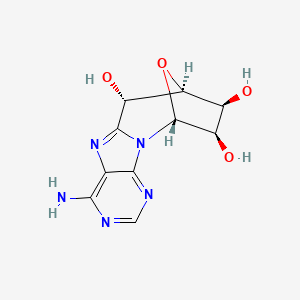
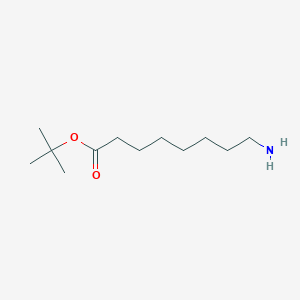
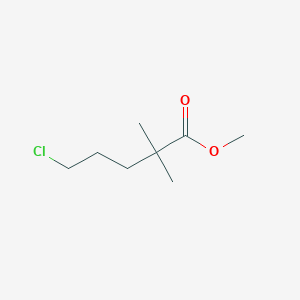
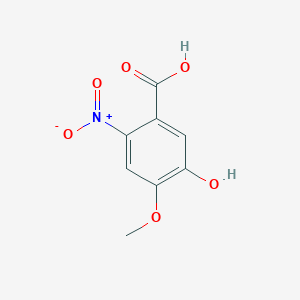




![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)
![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)

